1-(3-Phenylallylidene)thiosemicarbazide
Description
Historical Development and Significance of Thiosemicarbazide (B42300) Compounds in Chemical Research
The study of thiosemicarbazide and its derivatives has a rich history, establishing these compounds as crucial components in both medicinal and coordination chemistry. Thiosemicarbazides are characterized by the functional group -NH-CS-NH-NH2 and can be considered hydrazine (B178648) derivatives of thiocarbamic acid. benthamopenarchives.comresearchgate.net Their journey in scientific research began with their recognition as versatile intermediates for synthesizing a wide array of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. benthamopenarchives.comresearchgate.netderpharmachemica.com The reactivity of the thiosemicarbazide backbone, particularly its nucleophilic nitrogen and sulfur atoms, allows for a variety of cyclization reactions. researchgate.net
A significant breakthrough was the discovery of their antitubercular properties in the mid-20th century, which catalyzed extensive research into their medicinal potential. benthamopenarchives.com This led to the development of numerous derivatives and their evaluation for a broad spectrum of biological activities. derpharmachemica.com In coordination chemistry, thiosemicarbazides and their corresponding condensation products, thiosemicarbazones, are highly valued as ligands. benthamopenarchives.commdpi.com Their ability to act as multidentate chelating agents, typically coordinating through sulfur and nitrogen atoms, allows them to form stable complexes with a wide range of transition metals. benthamopenarchives.comnih.gov This coordination often enhances their biological activity, a phenomenon that continues to drive research in bioinorganic chemistry. benthamopenarchives.comnih.gov
Overview of Biological and Pharmacological Relevance of Thiosemicarbazide Derivatives
Thiosemicarbazide derivatives are a well-established class of compounds renowned for their extensive and varied biological and pharmacological activities. derpharmachemica.com Their therapeutic potential has been explored across numerous domains, making them a cornerstone of medicinal chemistry research. The versatility of the thiosemicarbazide scaffold allows for structural modifications that can tune its biological effects. derpharmachemica.com
The broad spectrum of activities reported for these compounds includes:
Antimicrobial Activity: Thiosemicarbazides and their derivatives have demonstrated significant efficacy against various pathogens, including bacteria (both Gram-positive and Gram-negative) and fungi. derpharmachemica.comnih.gov Their metal complexes, in particular, often show enhanced antimicrobial potency compared to the free ligands. researchgate.netresearchgate.net
Antiviral Activity: The antiviral potential of this class of compounds is notable, with some derivatives showing activity against viruses like influenza and HIV. derpharmachemica.comresearchgate.net One of the earliest clinical applications was the use of a thiosemicarbazone derivative, methisazone, against smallpox. benthamopenarchives.com
Anticancer Activity: A substantial body of research has focused on the anticancer properties of thiosemicarbazones. nih.govnih.gov Their mechanism of action is often linked to the chelation of essential metal ions like iron, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase. benthamopenarchives.comnih.gov
Anticonvulsant Activity: Certain thiosemicarbazide and thiosemicarbazone derivatives have been synthesized and evaluated for their ability to manage seizures, showing promise as potential antiepileptic agents. derpharmachemica.com
Other reported pharmacological activities include anti-inflammatory, antimalarial, and antiparasitic effects. derpharmachemica.com The continuous investigation into these compounds highlights their importance as privileged structures in the quest for new therapeutic agents. derpharmachemica.com
Positioning of 1-(3-Phenylallylidene)thiosemicarbazide within the Broader Thiosemicarbazide Research Landscape
This compound, commonly known in scientific literature as trans-cinnamaldehyde thiosemicarbazone, holds a specific and interesting position within the field. acs.orgresearchwithrutgers.comresearchgate.net It is synthesized through the condensation of thiosemicarbazide with cinnamaldehyde (B126680), a natural product extracted from cinnamon bark. researchwithrutgers.commdpi.com This origin links the synthetic versatility of the thiosemicarbazone pharmacophore with a scaffold derived from a natural source known for its own biological properties, such as antimicrobial and anticancer activities. researchwithrutgers.comnih.govnih.gov
This compound serves as a model for investigating how the conjugation of a phenylallylidene group to the thiosemicarbazide core influences its chemical and biological profile. Research on this compound and its derivatives explores several key areas:
Bioactivity Enhancement: Studies focus on its inherent antimicrobial, antifungal, and anticancer activities, often comparing its efficacy to its parent aldehyde. acs.orgresearchgate.netnih.gov
Coordination Chemistry: It acts as a versatile ligand for various transition metals, including copper(II), zinc(II), and palladium(II). researchgate.netnih.govbohrium.com The resulting metal complexes are a major area of investigation, as coordination frequently enhances the compound's biological potency. benthamopenarchives.comnih.govbohrium.com
Structure-Activity Relationship: As a relatively simple yet biologically active molecule, it provides a basis for structure-activity relationship (SAR) studies. Researchers synthesize analogues by modifying the phenyl ring or the thiosemicarbazide moiety to optimize activity against specific targets like bacteria or cancer cell lines. bohrium.com
Therefore, this compound is not just another derivative but a significant bridge between natural product chemistry and synthetic medicinal chemistry, offering a platform for developing new metallo-antibiotics and anticancer agents. researchgate.netbohrium.com
Structure
3D Structure
Properties
IUPAC Name |
[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQFXIRXYXNOZ-JHLWKMQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Properties of 1 3 Phenylallylidene Thiosemicarbazide
The synthesis of 1-(3-Phenylallylidene)thiosemicarbazide is typically achieved through a straightforward condensation reaction. researchwithrutgers.com This involves reacting trans-cinnamaldehyde with thiosemicarbazide (B42300), usually in an acidic ethanol (B145695) solution. researchwithrutgers.com The mixture is refluxed for several hours, and upon cooling, the product precipitates as a yellow solid, which can then be purified by recrystallization from ethanol. researchwithrutgers.com
The structure of the resulting compound features a phenyl group attached to an allylidene chain, which is in turn bonded to the nitrogen atom of the thiosemicarbazide moiety. This structure has been confirmed using various analytical techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. researchwithrutgers.comresearchgate.net
Coordination Chemistry
1-(3-Phenylallylidene)thiosemicarbazide is an effective chelating agent, capable of coordinating with metal ions through its sulfur atom and the azomethine nitrogen atom. researchgate.netnih.gov Research has documented the synthesis and characterization of its complexes with several transition metals.
Palladium(II) Complexes: Palladium(II) complexes of cinnamaldehyde (B126680) thiosemicarbazone have been synthesized and characterized. researchgate.net Depending on the reaction stoichiometry, the ligand can coordinate in a bidentate fashion. researchgate.net
Copper(II) and Zinc(II) Complexes: Copper(II) and Zinc(II) complexes have also been prepared and studied. nih.govbohrium.com These complexes are of particular interest because the coordination to a metal ion often leads to a significant enhancement of biological activity compared to the free ligand. researchgate.netnih.govbohrium.com For instance, the copper and nickel complexes of cinnamaldehyde thiosemicarbazone show notable antileukemic activity, whereas the free ligand does not. nih.gov
Coordination Mode: The ligand typically acts in a bidentate fashion, coordinating through the thione/thiolate sulfur and the imine nitrogen. researchgate.net This forms a stable five-membered chelate ring with the metal center.
The study of these metal complexes is a promising avenue for developing new therapeutic agents, as the metal center can play a crucial role in the mechanism of action. benthamopenarchives.combohrium.com
Coordination Chemistry of 1 3 Phenylallylidene Thiosemicarbazide and Its Metal Complexes
Synthesis and Stoichiometry of Metal Complexes of 1-(3-Phenylallylidene)thiosemicarbazide
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes exhibit specific metal-to-ligand stoichiometric ratios, which are fundamental to their chemical nature and structure.
Formation of Complexes with Transition Metal Ions (e.g., Co(II), Cu(II), Ni(II), Zn(II), Mn(II), Cd(II), La(III))
This compound readily forms complexes with a variety of transition metal ions. The synthesis generally involves mixing the ligand with metal salts such as chlorides or acetates in an appropriate solvent, often with gentle heating to facilitate the reaction. researchgate.netderpharmachemica.com
For instance, Co(II), Cu(II), and Ni(II) complexes have been synthesized through a mechanochemical solvent-free method, highlighting an environmentally friendly approach to their preparation. researchgate.net In solution-based syntheses, the reaction of the ligand with metal salts like CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, and MnCl₂·4H₂O yields the corresponding metal complexes. nih.gov Similarly, complexes with Zn(II) and Cd(II) have also been prepared and characterized. nih.gov The formation of lanthanide complexes, such as with La(III), has also been reported, demonstrating the broad coordination capability of this ligand. researchgate.net
The stoichiometry of these complexes is a critical aspect of their formation. In many cases, a 1:2 metal-to-ligand ratio is observed, particularly with divalent metal ions, leading to the general formula [M(L)₂], where L represents the deprotonated ligand. nih.gov However, 1:1 metal-to-ligand ratios are also possible, especially under specific reaction conditions or with certain metal ions. nih.gov For example, studies with other thiosemicarbazone derivatives have shown the formation of both 1:1 and 1:2 complexes. nih.govsemanticscholar.org
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Reference |
| Co(II) | 1:2 | researchgate.net |
| Cu(II) | 1:2 | researchgate.net |
| Ni(II) | 1:2 | researchgate.netnih.gov |
| Zn(II) | 1:2 | derpharmachemica.com |
| Mn(II) | Not specified | nih.gov |
| Cd(II) | 1:1 | nih.gov |
| La(III) | 1:1, 1:2 | researchgate.net |
Influence of Reaction Conditions on Complex Formation and Yield
The choice of solvent is crucial, with ethanol (B145695) and methanol being commonly used due to their ability to dissolve both the ligand and the metal salts. nih.govnih.gov The reaction temperature can influence the rate of complex formation and the crystallinity of the product. Refluxing the reaction mixture is a common practice to ensure the completion of the reaction. jocpr.com
The pH of the reaction medium can also play a role, particularly in the deprotonation of the thiosemicarbazide (B42300) moiety, which can affect its coordination behavior. For some thiosemicarbazone complexes, the pH is adjusted to a specific range to facilitate complexation. jocpr.com
The molar ratio of the ligand to the metal salt is a determining factor for the stoichiometry of the resulting complex. By controlling this ratio, it is possible to selectively synthesize complexes with different metal-to-ligand ratios, such as 1:1 or 1:2. nih.gov The yield of the complex is also dependent on optimizing these reaction conditions.
Structural and Spectroscopic Characterization of Metal Complexes
A variety of analytical techniques are employed to elucidate the structure and bonding in the metal complexes of this compound. Spectroscopic methods and magnetic susceptibility measurements are particularly informative in this regard.
Spectroscopic Signatures of Ligand-Metal Coordination (e.g., IR band shifts, UV-Vis d-d transitions)
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for confirming the coordination of the ligand to the metal ion.
Infrared Spectroscopy: Upon complexation, characteristic shifts in the IR absorption bands of the ligand are observed. A key indicator of coordination is the shift in the ν(C=N) (azomethine) and ν(C=S) (thione) stretching frequencies. The band corresponding to the azomethine group typically shifts to a lower or higher frequency, indicating the involvement of the azomethine nitrogen in coordination. researchgate.netnih.gov The ν(C=S) band also shifts, which, along with the appearance of a new band for ν(C-S), suggests the thione group's participation in bonding, often through the sulfur atom. nih.gov The disappearance of the N-H stretching vibration of the thiosemicarbazide moiety can indicate deprotonation upon coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and the geometry of the coordination sphere. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and charge transfer transitions (ligand-to-metal or metal-to-ligand). nih.gov For transition metal complexes with d-electrons, d-d transitions can also be observed, although they are often weak and may be obscured by more intense charge transfer bands. nih.govresearchgate.net The positions and intensities of these bands are characteristic of the metal ion and its coordination environment.
| Spectroscopic Technique | Key Observational Changes Upon Complexation | Inferred Information | Reference |
| Infrared (IR) | Shift in ν(C=N) and ν(C=S) bands | Coordination through azomethine nitrogen and thione sulfur | researchgate.netnih.gov |
| UV-Visible (UV-Vis) | Appearance of new charge-transfer and d-d transition bands | Information on coordination geometry and electronic structure | nih.govnih.gov |
Determination of Coordination Geometries (e.g., Distorted Square Planar, Tetrahedral, Octahedral)
The coordination geometry of the metal center in these complexes is determined by a combination of spectroscopic and magnetic data. Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar.
For example, Ni(II) complexes of this compound have been found to adopt a distorted square planar geometry. nih.gov In many Co(II), Ni(II), and Cu(II) complexes with similar thiosemicarbazone ligands, octahedral geometries are often proposed, especially when the metal-to-ligand ratio is 1:2 and the ligand acts as a tridentate donor. derpharmachemica.comnih.gov Tetrahedral geometries are also possible, particularly for Zn(II) and Cd(II) complexes. nih.gov The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.
Magnetic Susceptibility Measurements for Oxidation State and Electron Configuration
Magnetic susceptibility measurements provide valuable insights into the oxidation state and electron configuration of the central metal ion in the complex. The measured magnetic moment can help to distinguish between different possible geometries and spin states.
For instance, a diamagnetic nature for a Ni(II) complex would be consistent with a square planar geometry (low-spin d⁸). nih.gov Paramagnetic behavior in Co(II) and Mn(II) complexes is expected due to the presence of unpaired d-electrons. researchgate.net The effective magnetic moment (μ_eff) can be calculated from the magnetic susceptibility data and compared with theoretical spin-only values to infer the number of unpaired electrons and thus the electronic configuration and geometry. For example, octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral Co(II) complexes have moments in the range of 4.2-4.8 B.M.
Ligational Behavior and Metal-Ligand Interactions
The coordination chemistry of this compound is characterized by its ability to act as a versatile ligand, forming stable complexes with a variety of transition metals. Its ligational behavior is primarily dictated by the presence of multiple donor atoms, allowing for different coordination modes.
Bidentate Coordination Modes through Iminic Nitrogen and Sulfur Atoms
The most common coordination mode for thiosemicarbazones, including this compound, is as a bidentate ligand. jocpr.comnih.gov This coordination typically occurs through the sulfur atom of the thione group (C=S) and the nitrogen atom of the iminic or azomethine group (-CH=N-). This mode of coordination results in the formation of a stable five-membered chelate ring with the metal ion. nih.gov
Spectroscopic studies, particularly infrared (IR) spectroscopy, provide strong evidence for this bidentate coordination. In the IR spectrum of the free ligand, the C=S and C=N stretching vibrations appear at characteristic frequencies. Upon complexation, the C=S band typically shifts to a lower frequency, indicating the involvement of the sulfur atom in bonding with the metal. This shift is attributed to the conversion of the thione group to a thiolato group upon deprotonation, or a decrease in the double bond character of the C=S bond upon coordination. Simultaneously, the C=N stretching frequency is also observed to shift, confirming the coordination of the iminic nitrogen to the metal center.
A study on a Ni(II) complex of 4-phenyl-1-(3-phenylallylidene)thiosemicarbazide has confirmed that the ligand coordinates to the nickel(II) ion in a bidentate fashion through the sulfur and iminic nitrogen atoms. nih.gov This results in a distorted square planar geometry around the central metal ion. nih.gov This bidentate N,S-donor behavior is a common feature among thiosemicarbazone complexes. nih.gov
Role of Deprotonation in Coordination Chemistry
Deprotonation plays a crucial role in the coordination chemistry of this compound and other thiosemicarbazones. The thioamide group (-NH-C=S) of the ligand is weakly acidic and can be deprotonated in the presence of a metal ion and a suitable base, or even by the metal ion itself acting as a Lewis acid. This deprotonation leads to the formation of a negative charge on the sulfur atom, transforming the thione group into a thiolate anion (-N=C-S⁻).
This deprotonation significantly enhances the coordinating ability of the ligand, as the negatively charged sulfur atom forms a stronger bond with the positively charged metal ion. The resulting complex is often more stable than a complex formed with the neutral ligand. The deprotonation is also evident in the IR spectra of the complexes, where the band corresponding to the N-H stretching vibration may disappear or shift significantly upon complexation.
In the case of the Ni(II) complex of 4-phenyl-1-(3-phenylallylidene)thiosemicarbazide, the central Ni(II) ion coordinates with two deprotonated ligands. nih.gov This indicates that each ligand molecule loses a proton from the thioamide group to form a uninegative bidentate ligand. The coordination of the deprotonated form of the ligand is a common feature in the chemistry of thiosemicarbazone metal complexes. nih.gov
Structure Activity Relationship Sar and Structural Modification Effects
Influence of Substituents on the Phenylallylidene Moiety on Biological Potency
Substituents on the phenyl ring of the phenylallylidene moiety play a crucial role in modulating the biological activity of 1-(3-phenylallylidene)thiosemicarbazide derivatives. The nature, position, and electronic properties of these substituents can significantly impact the compound's potency.
Research on various thiosemicarbazone derivatives has demonstrated that the presence of halogen substituents on the phenyl ring can enhance biological activity. For instance, in a series of halogen-substituted benzaldehyde thiosemicarbazones, a compound with a 3-bromo substitution on the benzylidene ring and a 4-chloro substitution on the N-phenyl ring emerged as a highly active anticonvulsant. nih.gov Specifically, 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide showed a protective index greater than 12 in the maximal electroshock (MES) seizure model, indicating a favorable therapeutic window. nih.gov Furthermore, studies on other thiosemicarbazide (B42300) derivatives have shown that the presence of a halogen in the aromatic ring is a key factor for antibacterial activity. mdpi.com For example, a derivative with a chlorine atom at the 3-position of the phenyl ring exhibited notable in vitro antibacterial activity against Gram-positive bacteria. mdpi.com Similarly, a fluorine atom at the same position also conferred significant activity against Bacillus cereus. mdpi.com The introduction of fluorine or trifluoromethyl groups is a known strategy in medicinal chemistry to improve the pharmacokinetic and physicochemical properties of molecules, which can lead to enhanced biological potency. mdpi.com
The position of the substituent on the phenyl ring is also a critical determinant of activity. In a study of thiosemicarbazide derivatives, it was observed that compounds with a para-chloro substitution showed maximal activity in the MES test for anticonvulsant activity. nih.gov
Conversely, the introduction of electron-donating groups, such as a methoxy (OCH3) group, can sometimes lead to a decrease in activity. It was observed that compounds with methoxy groups at the 3 and 4 positions of the phenyl ring showed less protection against convulsions compared to those with an unsubstituted phenyl ring. nih.gov
Table 1: Influence of Phenylallylidene Moiety Substituents on Anticonvulsant Activity
| Compound/Substituent | Biological Activity | Model | Reference |
|---|---|---|---|
| 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide | Most active, Protective Index > 12 | Maximal Electroshock (MES) Seizure | nih.gov |
| Para-chloro substitution | Maximal activity | Maximal Electroshock (MES) Seizure | nih.gov |
| OCH3 at 3, 4 position | Less protection against convulsions | Not specified | nih.gov |
| Unsubstituted phenyl ring | Higher protection than OCH3 substituted | Not specified | nih.gov |
Role of the Thiosemicarbazide Scaffold in Modulating Biological Responses and Selectivity
The thiosemicarbazide scaffold (-NH-CS-NH-NH2) is a fundamental component responsible for the diverse biological activities of this class of compounds. nih.gov It serves as a versatile pharmacophore that can be readily modified to fine-tune the biological response and selectivity.
Thiosemicarbazides are recognized as potent intermediates in the synthesis of various pharmaceutical and bioactive materials. nih.gov The presence of the imine bond (-N=CH-) in thiosemicarbazones, formed from the condensation of thiosemicarbazide with aldehydes or ketones, is crucial for their utility in organic synthesis, particularly for creating heterocyclic compounds. nih.gov
The thiosemicarbazide moiety itself is critical for a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. nih.gov Molecular studies suggest that the antibacterial action of some thiosemicarbazides may involve a dual mechanism of inhibiting DNA gyrase and topoisomerase IV, which disrupts bacterial DNA replication and leads to cell death. nih.gov
Furthermore, the geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, has been suggested to be a determinant of antibacterial activity. nih.gov The ability of the thiosemicarbazide scaffold to act as a chelator for metal ions is another important aspect of its biological activity. Thiosemicarbazones can act as bidentate, tridentate, or tetradentate chelators, forming stable complexes with various metal ions. This chelation can influence their biological properties.
The modification of the thiosemicarbazide scaffold can also impact selectivity. For instance, in a study of novel thiosemicarbazide derivatives, the replacement of certain side chains with the thiosemicarbazide moiety led to improved synergistic activity against fluconazole-resistant Candida albicans. nih.gov
Correlation between Specific Molecular Structural Features and Efficacy against Identified Biological Targets
A clear correlation exists between specific molecular structural features of this compound analogs and their efficacy against identified biological targets.
In the context of anticonvulsant activity, specific halogen substitutions on the phenyl ring have been shown to be beneficial. As mentioned earlier, a compound bearing a 3-bromo group on the benzylidene portion and a 4-chloro group on the N-phenyl moiety of the thiosemicarbazide was identified as a potent anticonvulsant. nih.gov This suggests that the electronic and steric properties conferred by these specific halogen substitutions are crucial for interaction with the biological target responsible for seizure protection. The maximal electroshock (MES) screen is a common model for identifying compounds effective against generalized tonic-clonic seizures. nih.gov
For antimicrobial activity, the presence of halogens on the aromatic ring of thiosemicarbazide derivatives is considered a prerequisite for antibacterial efficacy. mdpi.com The nature and position of the halogen can influence the spectrum of activity. For example, a 3-chloro substituted derivative showed good activity against Gram-positive bacteria, while a 3-fluoro substituted compound was particularly effective against B. cereus. mdpi.com This highlights how subtle changes in the electronic nature of the substituent can fine-tune the selectivity of the compound against different bacterial species. The likely molecular targets for the antibacterial action of thiosemicarbazides are DNA gyrase and topoisomerase IV. nih.gov
Table 2: Correlation of Structural Features with Biological Targets and Efficacy
| Structural Feature | Biological Target/Activity | Efficacy | Reference |
|---|---|---|---|
| 3-Bromo on benzylidene, 4-Chloro on N-phenyl | Anticonvulsant (MES model) | High protective index (>12) | nih.gov |
| Halogen on aromatic ring | Antibacterial (Gram-positive bacteria) | Prerequisite for activity | mdpi.com |
| 3-Chloro on phenyl ring | Antibacterial (in vitro) | Active against Gram-positive bacteria | mdpi.com |
| 3-Fluoro on phenyl ring | Antibacterial (B. cereus) | Active with MIC of 7.81 µg/mL | mdpi.com |
| Aldehyde group conjugated to benzene ring | Antifungal | Key for antimicrobial capability | mdpi.com |
| Molecular shape and surface area | Antifungal (wood-decaying fungi) | Correlates with activity in QSAR models | mdpi.comnih.gov |
Computational and Theoretical Investigations for Mechanistic Insights
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the fundamental electronic and structural properties of thiosemicarbazone derivatives. These calculations offer a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are crucial determinants of its reactivity and biological function.
Studies employing DFT at levels such as B3LYP with various basis sets have been used to optimize the molecular geometry of thiosemicarbazones. The calculated bond lengths and angles often show good agreement with experimental data obtained from X-ray crystallography, validating the computational models. For instance, the C=S and C-N bond distances within the thiosemicarbazone moiety are of particular interest, as they can indicate the extent of electron delocalization within the molecule nih.gov. This delocalization is thought to contribute to the stability and biological activity of these compounds.
Key molecular properties derived from DFT calculations include:
HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. A smaller HOMO-LUMO gap suggests higher reactivity and is often correlated with increased biological activity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. These maps are instrumental in predicting how the molecule will interact with biological targets, such as amino acid residues in an enzyme's active site.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions and charge transfer, further clarifying the electronic structure and stability of the molecule.
For a related compound, 4-phenyl-1-(3-phenylallylidene)thiosemicarbazide, DFT calculations have been performed to understand its structure and electronic properties. The predicted geometric parameters were found to be in good agreement with experimental values. Furthermore, Time-Dependent DFT (TD-DFT) has been used to predict the electronic absorption spectra, which are mainly assigned to n-π* and π-π* electron transitions nih.gov.
| Computational Method | Basis Set | Key Findings |
| DFT | B3LYP/LANL2DZ | Predicted geometric parameters supported experimental values for a related thiosemicarbazide (B42300). nih.gov |
| TD-DFT | B3LYP/LANL2DZ | Predicted electron spectra, assigning electronic transitions to n-π* and π-π*. nih.gov |
| DFT | B3LYP/6-311G** | Used for structural, atomic charge, and thermodynamic function calculations of similar thiosemicarbazides. semanticscholar.org |
| DFT | Not Specified | Employed to confirm the geometries of ligands and their metal complexes. researchgate.net |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. This method is crucial for understanding the molecular basis of the biological activity of compounds like 1-(3-Phenylallylidene)thiosemicarbazide.
Molecular docking simulations have been widely used to investigate the interactions of thiosemicarbazone derivatives with various biological targets. These studies help in identifying potential binding sites and predicting the binding affinity, often expressed as a docking score or binding energy.
For example, docking studies on various thiosemicarbazones have explored their interactions with enzymes like tyrosinase and DNA topoisomerase, which are relevant targets in cancer therapy ias.ac.in. The simulations can reveal how the ligand fits into the active site of the enzyme, providing a static model of the ligand-receptor complex. The binding affinity is a critical parameter, as a lower binding energy generally indicates a more stable and favorable interaction.
A significant outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that are crucial for the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, the nitrogen and sulfur atoms of the thiosemicarbazone moiety are often involved in forming hydrogen bonds with polar amino acid residues. The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Identifying these key residues provides valuable information for understanding the specificity of the ligand and can guide the design of more potent analogs.
Molecular docking studies serve to complement and rationalize experimental biological data. A strong correlation between high experimental activity and favorable docking scores can validate the predicted binding mode and support the proposed mechanism of action.
For example, if a series of thiosemicarbazone derivatives shows varying levels of inhibitory activity against a particular enzyme, docking studies can help explain these differences based on their binding modes and interactions within the active site. This synergy between computational and experimental approaches is a cornerstone of modern drug discovery and development.
| Target | Key Interactions | Docking Finding |
| Tyrosinase | Mixed type of inhibition, primarily noncompetitive. | In silico molecular docking was used to determine the binding mode. nih.gov |
| Cancer Target Enzymes (5GVC and 3QFA) | Not specified. | Exhibited higher binding energy than its ortho substituted analogue. ias.ac.in |
| Human Peroxiredoxin 2 | Not specified. | Evaluated binding interactions between ligand and complex compounds. nih.gov |
Mechanistic Hypotheses Derived from Computational Approaches for Biological Action
By integrating the insights from quantum chemical calculations and molecular docking, researchers can formulate detailed mechanistic hypotheses for the biological action of this compound and its analogs.
For instance, DFT calculations might reveal that a particular region of the molecule has a high electron density, making it a likely site for interaction with a metal ion or a positively charged residue in a protein. Molecular docking can then show how this specific interaction orients the molecule within the active site, potentially leading to the inhibition of the enzyme's function.
One proposed mechanism for the anticancer activity of some thiosemicarbazones involves the chelation of essential metal ions, such as iron or copper, which are required for the activity of enzymes like ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. Computational studies can model the formation of these metal complexes and predict their stability and redox properties, providing a molecular-level understanding of this inhibitory mechanism.
Furthermore, computational approaches can shed light on the structure-activity relationships (SAR) within a series of compounds. By systematically modifying the structure of the parent molecule in silico and evaluating the impact on its electronic properties and docking scores, researchers can predict which modifications are likely to enhance biological activity. This predictive power is invaluable for the rational design of new and more effective therapeutic agents.
Future Perspectives and Research Trajectories
Development of Novel 1-(3-Phenylallylidene)thiosemicarbazide Analogues with Targeted Biological Activity and Improved Potency
The thiosemicarbazone scaffold is highly amenable to chemical modification, allowing for the synthesis of a wide array of analogues to enhance biological activity and target specificity. mdpi.comnih.gov Research efforts are increasingly focused on creating derivatives of this compound with improved potency against various diseases. The synthesis of these new compounds often involves the condensation reaction of different aldehydes or ketones with thiosemicarbazide (B42300) or its derivatives. nih.govresearchgate.net
Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel analogues. nih.gov For instance, modifying the terminal amino group or introducing various substituents onto the phenyl ring can significantly influence the compound's biological effects. unipr.itnih.gov Research has shown that introducing different aromatic heterocyclic groups can lead to compounds with significantly improved antiproliferative activity against cancer cells. nih.gov One study revealed that a derivative, compound 5d, exhibited a remarkable IC₅₀ value of 0.031 μM against MGC803 gastric cancer cells, showing better selectivity between cancerous and normal cells compared to established drugs. nih.gov
The development of hybrid molecules, where the thiosemicarbazone moiety is combined with other pharmacologically active scaffolds like quinoline or 1,3,5-triazine, represents another promising strategy. nih.govresearchgate.net This approach aims to create multifunctional agents with enhanced efficacy. For example, thiosemicarbazides containing 1,3,5-triazine have been shown to act as potent synergists with fluconazole against resistant Candida albicans. nih.govnih.gov
Interactive Table: Examples of Thiosemicarbazone Analogues and their Biological Activity
| Compound/Derivative Class | Modification | Targeted Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| Aromatic Heterocyclic Thiosemicarbazones | Optimization of tridentate donor system | Anticancer (Gastric) | Compound 5d showed an IC₅₀ of 0.031 μM and better selectivity than reference drugs. | nih.gov |
| Pyridine-based Thiosemicarbazones | Reaction with 2-pyridinecarboxaldehyde | Antibacterial | Compound L1 showed potent activity against Bacillus cereus. | mdpi.com |
| Quinoline-Thiosemicarbazone Hybrids | Combination of quinoline and thiosemicarbazone scaffolds | Anti-Alzheimer's | Compounds showed inhibitory potential against cholinesterases. | researchgate.net |
| 1,3,5-Triazine-Thiosemicarbazide Derivatives | Incorporation of a 1,3,5-triazine moiety | Antifungal (Synergist) | Exhibited excellent synergistic potency with fluconazole against resistant C. albicans. | nih.gov |
| Metal Complexes (Cu(II), Zn(II)) | Coordination with metal ions | Antibacterial | Complexes based on the cinnamaldehyde (B126680) scaffold showed activity against E. coli and K. pneumoniae. | unipr.itnih.gov |
Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level
A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is a critical future research direction. Current evidence suggests these compounds operate through multiple mechanisms of action.
In cancer, for example, derivatives have been shown to induce mitochondria-related apoptosis, which may be linked to an increase in intracellular reactive oxygen species (ROS). nih.gov They can also cause cell cycle arrest, typically at the S phase, and suppress cancer cell migration and invasion by inhibiting the epithelial-mesenchymal transition (EMT) process. nih.gov
As antibacterial agents, cinnamaldehyde derivatives have been found to disrupt cellular division. nih.gov Docking studies suggest a mechanism involving the inhibition of the FtsZ protein, which is essential for bacterial cell division. nih.gov The aldehyde group is proposed to be directed into the central cavity of the protein, while the benzyl moiety interacts with the T7 loop, inhibiting FtsZ's GTPase activity and polymerization. nih.gov For thiosemicarbazides more broadly, molecular studies point to a dual mechanism involving the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication. mdpi.comnih.gov
Other elucidated mechanisms include enzyme inhibition. For instance, trans-cinnamaldehyde thiosemicarbazone has been identified as a potent inhibitor of both monophenolase and diphenolase activities of tyrosinase, a key enzyme in pigment biosynthesis. acs.org The ability of thiosemicarbazones to chelate endogenous metal ions, such as iron, copper, and zinc, is also considered a key aspect of their mode of action, particularly in their anticancer effects. nih.gov
Future research will likely employ advanced techniques like transcriptomics, proteomics, and metabolomics to obtain a systems-level view of the cellular response to these compounds, further clarifying their molecular targets and pathways.
Potential for Lead Compound Optimization within Drug Discovery Pipelines
This compound and its related structures are considered promising lead compounds for drug discovery. nih.gov The thiosemicarbazone scaffold is a "privileged" structure in medicinal chemistry, known for its wide range of pharmacological activities including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comnih.govnih.gov
A key advantage of these compounds is their synthetic tractability. mdpi.com They can be readily modified, allowing chemists to systematically optimize their properties to improve efficacy, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). nih.govresearchgate.net Theoretical studies using programs like SwissADME can predict these properties, helping to prioritize which derivatives to synthesize and test. researchgate.netnih.gov
The process of lead optimization involves refining the most promising initial compounds ("hits") into clinical candidates. For thiosemicarbazone derivatives, this has been demonstrated in the development of anti-gastric cancer agents, where optimization of a lead compound led to derivatives with high efficiency and lower toxicity. nih.gov The goal is to enhance the desired therapeutic activity while minimizing off-target effects. The versatility of the thiosemicarbazone core allows for fine-tuning of its structure to achieve a balance of potency, selectivity, and drug-like properties, making it an attractive starting point for drug discovery pipelines. mdpi.comnih.gov
Exploration of Novel Therapeutic Applications for this compound Derivatives
The broad spectrum of biological activities exhibited by thiosemicarbazones opens the door to exploring novel therapeutic applications. nih.gov While much research has focused on their anticancer and antimicrobial effects, the potential utility of this compound derivatives extends to many other areas.
Antifungal Agents: Beyond acting as synergists, certain derivatives show intrinsic antifungal activity. mdpi.comnih.gov For example, a thiosemicarbazide containing a 1,3,5-triazine moiety (compound 10l) not only worked with fluconazole but also exhibited moderate antifungal activity on its own against C. albicans and potent activity against Cryptococcus and C. glabrata. nih.govnih.gov
Antiviral and Anti-inflammatory Activity: The general class of thiosemicarbazones has reported antiviral and anti-inflammatory behavior, suggesting that derivatives of this compound could be developed for these indications. mdpi.comnih.gov
Enzyme Inhibitors for Other Diseases: The demonstrated ability to inhibit tyrosinase suggests potential applications in conditions related to hyperpigmentation. acs.org Furthermore, derivatives have been designed and evaluated as inhibitors of other enzymes like carbonic anhydrases and cholinesterases, which are targets for glaucoma and Alzheimer's disease, respectively. researchgate.netresearchgate.net
Antitubercular Agents: Thiosemicarbazide derivatives have been synthesized and evaluated for their activity against Mycobacterium bovis, a close relative of M. tuberculosis, with some compounds showing high efficacy. nih.govresearchgate.net This points to their potential in developing new treatments for tuberculosis.
Future studies will likely screen libraries of these compounds against a wider range of biological targets and disease models, potentially uncovering entirely new therapeutic uses for this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Phenylallylidene)thiosemicarbazide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation of aldehyde derivatives with thiosemicarbazide. For example, refluxing 3-phenylallylidene aldehyde with thiosemicarbazide in absolute ethanol under acidic catalysis (e.g., HCl) for 6–8 hours yields the product. Yield optimization requires monitoring temperature (70–80°C), solvent polarity, and stoichiometric ratios. Recrystallization in ethanol/diethyl ether mixtures improves purity .
- Data Comparison :
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethanol | Reflux | 80 | 6 | 75 | |
| THF | Reflux | 70 | 8 | 68 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology : Use FT-IR to confirm C=N and C=S stretching vibrations (1600–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively). ¹H/¹³C NMR identifies proton environments (e.g., imine protons at δ 8.2–8.5 ppm). Single-crystal X-ray diffraction resolves tautomeric forms and hydrogen-bonding networks, as demonstrated in studies of analogous thiosemicarbazides .
Q. What are the common biological targets explored for this class of thiosemicarbazides?
- Methodology : Antimicrobial and anticancer activities are frequently assessed. For example, in vitro assays against Staphylococcus aureus (MIC ≤ 25 µg/mL) or MCF-7 breast cancer cells (IC₅₀ ≤ 50 µM) involve broth microdilution and MTT protocols. Bioactivity correlates with electron-withdrawing substituents on the phenyl ring .
Advanced Research Questions
Q. How does tautomerism in this compound influence its reactivity and bioactivity?
- Methodology : Tautomeric equilibria (thione-thiol forms) are analyzed via DFT/B3LYP calculations (6-31G(d) basis set) and validated by X-ray crystallography. Solvent polarity (e.g., DMSO vs. ethanol) shifts equilibrium, affecting nucleophilic sites for metal coordination or enzyme inhibition .
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations identify binding modes to targets like D-alanine-D-alanine ligase. Discrepancies in IC₅₀ values may arise from tautomer-dependent binding affinities or assay conditions (e.g., pH, redox environment). Free energy calculations (MM-PBSA) quantify stability of ligand-target complexes .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology : Derivatization with polar groups (e.g., –OH, –CF₃) or formulation as cyclodextrin inclusion complexes enhances aqueous solubility. Phase-solubility diagrams (UV-Vis spectroscopy) and LogP measurements (HPLC) guide optimization. In situ pharmacokinetic studies in rodent models validate bioavailability .
Q. How do metal complexes of this compound compare in stability and activity to the free ligand?
- Methodology : Synthesize Cr(III), Mo(V), or W(VI) complexes (1:2 metal-ligand ratio) and characterize via molar conductivity and cyclic voltammetry. Stability constants (log β = 8–12) are determined potentiometrically. Enhanced anticancer activity (e.g., 2-fold lower IC₅₀ vs. ligand alone) is attributed to redox-active metal centers .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Resolution : Variability arises from differences in microbial strains, assay media (e.g., cation-adjusted Mueller-Hinton broth vs. nutrient agar), and compound purity. For instance, impurities from incomplete recrystallization (e.g., residual ethanol) may inhibit bacterial growth independently. Standardize protocols per CLSI guidelines and validate purity via HPLC (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
